molecular formula C10H10Cl2 B1614015 4-(3,4-Dichlorophenyl)-1-butene CAS No. 3047-23-2

4-(3,4-Dichlorophenyl)-1-butene

Cat. No. B1614015
CAS RN: 3047-23-2
M. Wt: 201.09 g/mol
InChI Key: QETKIMLDLBSQAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(3,4-Dichlorophenyl)-1-butene” were not found, related compounds such as “3,4-Dichlorophenyl isocyanate” are used as chemical intermediates and in organic synthesis . Another related compound, “2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives” were synthesized by conventional technique as well as ultrasound irradiation .

Scientific Research Applications

1. Preparation of New Heterocyclic Compounds

  • Application Summary: This compound is used in the preparation of some new heterocyclic compounds with expected biological activity .

2. Synthesis of Carbodithioate Derivatives

  • Application Summary: A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized using this compound .
  • Methods of Application: The compounds were synthesized by conventional technique as well as ultrasound irradiation .
  • Results or Outcomes: The synthesized compounds were evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities. Some of the synthesized compounds showed promising antimicrobial activity against some gram-positive and gram-negative bacteria .

3. Synthesis of Sertaline Hydrochloride

  • Application Summary: This compound is used in the synthesis of Sertaline Hydrochloride, a key intermediate in Pfizer’s Green Chemistry Program .

4. Preparation of Triclocarban

  • Application Summary: “4-(3,4-Dichlorophenyl)-1-butene” can be used in the preparation of triclocarban, an antibacterial agent commonly used in personal care products .

5. Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

  • Application Summary: This compound is used in the synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a key intermediate in the synthesis of Sertaline Hydrochloride .

6. Synthesis of 3,4-Dichlorophenyl Isothiocyanate

  • Application Summary: “4-(3,4-Dichlorophenyl)-1-butene” can be used in the synthesis of 3,4-Dichlorophenyl Isothiocyanate, a chemical compound used as a chemical intermediate and in organic synthesis .

7. Preparation of Triclocarban

  • Application Summary: “4-(3,4-Dichlorophenyl)-1-butene” can be used in the preparation of triclocarban, an antibacterial agent commonly used in personal care products .

8. Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

  • Application Summary: This compound is used in the synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a key intermediate in the synthesis of Sertaline Hydrochloride .

9. Synthesis of 3,4-Dichlorophenyl Isothiocyanate

  • Application Summary: “4-(3,4-Dichlorophenyl)-1-butene” can be used in the synthesis of 3,4-Dichlorophenyl Isothiocyanate, a chemical compound used as a chemical intermediate and in organic synthesis .

Future Directions

While specific future directions for “4-(3,4-Dichlorophenyl)-1-butene” were not found, related compounds have been used in various fields such as organic synthesis and as intermediates in the production of other chemicals .

properties

IUPAC Name

4-but-3-enyl-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETKIMLDLBSQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641228
Record name 4-(But-3-en-1-yl)-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-1-butene

CAS RN

3047-23-2
Record name 4-(3-Buten-1-yl)-1,2-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3047-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(But-3-en-1-yl)-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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